molecular formula C13H12N6O2 B2699283 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034282-70-5

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide

Cat. No. B2699283
CAS RN: 2034282-70-5
M. Wt: 284.279
InChI Key: KEVGEHIIRSIXFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzotriazole, ethoxy, pyrimidine, and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzotriazole group could potentially make this compound aromatic and relatively stable .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-Inflammatory Agents : A study detailed the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).
  • Antiviral Activities : Another research focused on benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activity, including against bird flu strains, indicating the potential for developing new antiviral drugs (Hebishy et al., 2020).
  • Anti-inflammatory and Analgesic Properties : Compounds derived from visnaginone and khellinone showed considerable anti-inflammatory and analgesic activities, suggesting their use in developing treatments for related conditions (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

  • Crystal and Molecular Structures : Research into the crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been conducted to understand better their potential as antitubercular agents and their synthesis pathways (Richter et al., 2023).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : The synthesis and evaluation of 4-benzyl-2H-phthalazine derivatives revealed some compounds exhibiting promising effects against both Gram-positive and Gram-negative bacteria and fungi, suggesting their application in addressing microbial resistance issues (El-Wahab et al., 2011).

Mechanism of Action

The biological activity of this compound would depend on its interaction with biological targets. Benzotriazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antimalarial, and antiviral activities .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and evaluation of its safety profile .

properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-2-21-12-6-11(14-7-15-12)13(20)16-8-3-4-9-10(5-8)18-19-17-9/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVGEHIIRSIXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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